

Physical and chemical properties of (2-Chlorophenyl)urea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chlorophenyl)urea

Cat. No.: B085872

[Get Quote](#)

(2-Chlorophenyl)urea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)urea, a substituted urea derivative, is a compound of significant interest in the fields of agriculture and pharmaceutical research. Its structural similarity to other biologically active phenylureas, which exhibit cytokinin-like and antiproliferative activities, positions it as a valuable molecule for further investigation. This technical guide provides an in-depth overview of the core physical and chemical properties of **(2-Chlorophenyl)urea**, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways. All quantitative data are presented in structured tables for clarity and ease of comparison, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of **(2-Chlorophenyl)urea** are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 1: General and Chemical Properties of **(2-Chlorophenyl)urea**

Property	Value	Reference
IUPAC Name	(2-chlorophenyl)urea	[1]
Synonyms	o-Chlorophenylurea, 1-(2-Chlorophenyl)urea	[1]
CAS Number	114-38-5	[2]
Molecular Formula	C ₇ H ₇ ClN ₂ O	[1][2]
Molecular Weight	170.60 g/mol	[2]

Table 2: Physicochemical Data for **(2-Chlorophenyl)urea**

Property	Value	Reference
Melting Point	189-193 °C	[3]
	152 °C	
Boiling Point	265.9 ± 23.0 °C (Predicted)	
Solubility	Soluble in ethanol. Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. Insoluble in water.	
pKa	14.07 ± 0.70 (Predicted)	

Spectral Data

The following tables summarize the key spectral data for **(2-Chlorophenyl)urea**, which are essential for its identification and structural elucidation.

Table 3: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not explicitly found in search results		

Table 4: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	

Table 5: IR Spectral Data

Wavenumber (cm^{-1})	Assignment
3200 - 3600	N-H stretching vibrations
~1700	C=O (carbonyl group) stretching vibration
1600 - 1650	N-H bending vibrations
~1450 & ~1150	C-N stretching vibrations

Table 6: Mass Spectrometry Data

m/z	Interpretation
170/172	$[\text{M}]^+$ Molecular ion peak (indicating presence of Chlorine)
Further fragmentation data not explicitly found	

Experimental Protocols

Synthesis of (2-Chlorophenyl)urea

A common and effective method for the synthesis of (2-Chlorophenyl)urea is the reaction of 2-chloroaniline with a cyanate salt in an acidic aqueous medium.

Materials:

- 2-Chloroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Cyanate (NaOCN)
- Deionized Water
- Ethanol (for recrystallization)

Procedure:

- **Preparation of 2-Chloroaniline Hydrochloride:** In a reaction vessel, dissolve 2-chloroaniline in a minimal amount of deionized water. Slowly add a stoichiometric equivalent of concentrated hydrochloric acid while stirring to form the hydrochloride salt.
- **Preparation of Sodium Cyanate Solution:** In a separate beaker, dissolve sodium cyanate in deionized water.
- **Reaction:** Slowly add the sodium cyanate solution to the stirred solution of 2-chloroaniline hydrochloride. Maintain the reaction temperature below 30°C, as the reaction can be exothermic.
- **Precipitation:** Continue stirring the mixture for 1-2 hours. The **(2-Chlorophenyl)urea** product will precipitate out of the solution as a white solid.
- **Isolation:** Collect the precipitate by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected solid with cold deionized water to remove any unreacted starting materials and inorganic salts.
- **Purification (Recrystallization):** Dissolve the crude product in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be adapted from established protocols for the analysis of phenylurea herbicides to determine the purity and quantify **(2-Chlorophenyl)urea**.

Table 7: HPLC Method Parameters

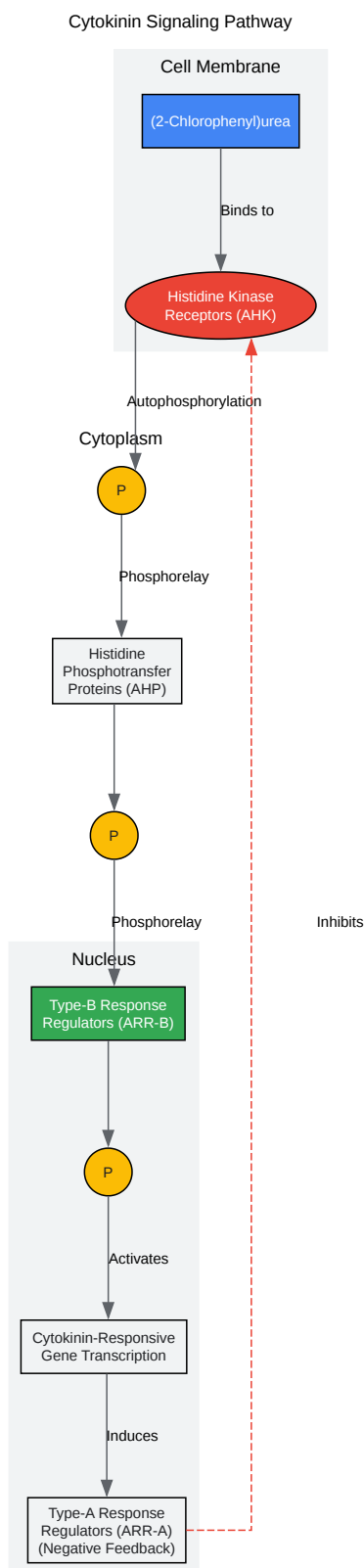
Parameter	Condition
Column	C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile:Water gradient
Flow Rate	1.0 mL/min
Detection	UV-Vis Diode Array Detector (DAD) at 245 nm
Injection Volume	10 μ L
Column Temperature	30 $^{\circ}$ C

Biological Activity and Signaling Pathways

Phenylurea derivatives are known to exhibit significant biological activities, primarily as cytokinin-like plant growth regulators and as antiproliferative agents against cancer cells.

Cytokinin-Like Activity

(2-Chlorophenyl)urea is presumed to act as a synthetic cytokinin. The cytokinin signaling pathway is a multi-step phosphorelay system.

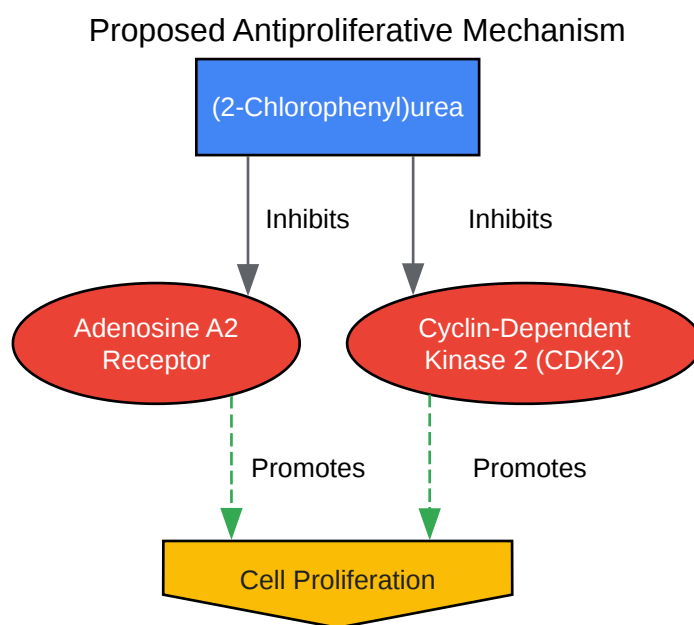


[Click to download full resolution via product page](#)

Caption: Cytokinin signaling pathway initiated by **(2-Chlorophenyl)urea**.

Antiproliferative Activity

Substituted phenylureas have demonstrated antiproliferative effects on various cancer cell lines. The proposed mechanism involves the inhibition of key cellular targets like cyclin-dependent kinases (CDKs) and adenosine receptors.[4]



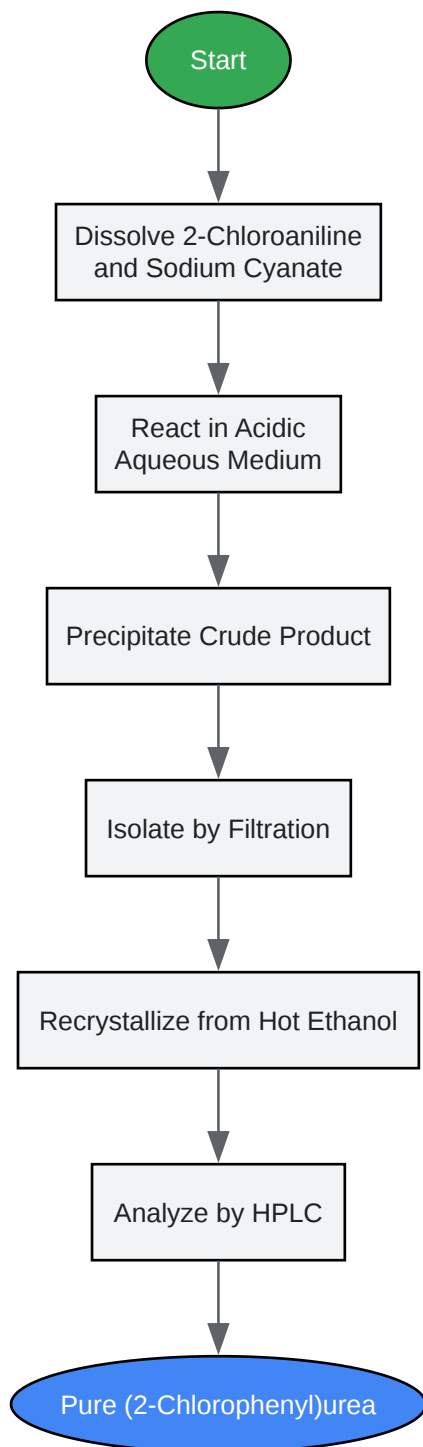
[Click to download full resolution via product page](#)

Caption: Proposed mechanism of antiproliferative activity.

Experimental Workflows

The following diagrams illustrate standardized workflows for key experimental procedures.

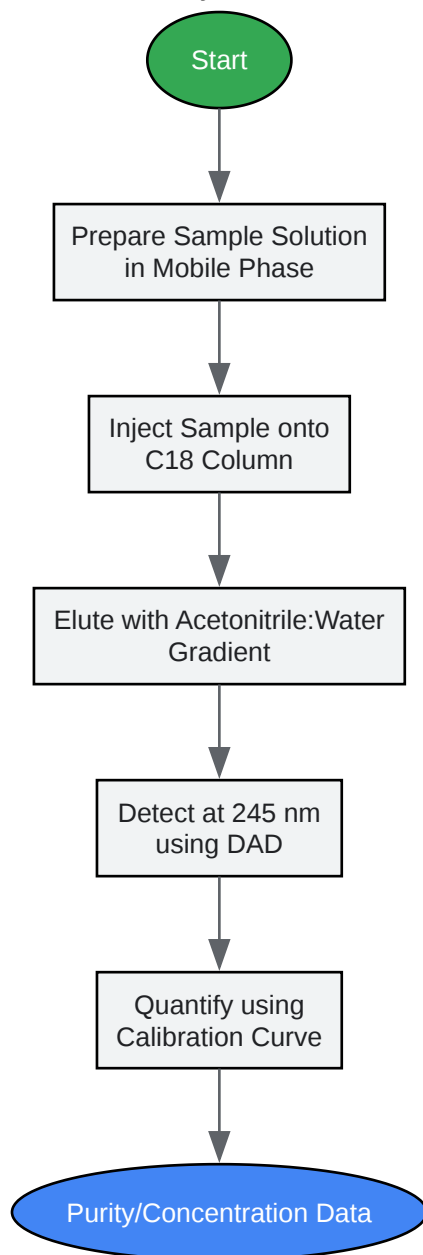
Synthesis and Purification Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **(2-Chlorophenyl)urea**.

HPLC Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the HPLC analysis of **(2-Chlorophenyl)urea**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chlorophenylurea | C7H7ClN2O | CID 8236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 4-Chlorophenylurea | 140-38-5 [chemicalbook.com]
- 4. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (2-Chlorophenyl)urea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085872#physical-and-chemical-properties-of-2-chlorophenyl-urea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com